2-cyano-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide
Description
2-Cyano-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide (molecular formula: C₁₂H₈N₄OS, molecular weight: 272.28 g/mol) is a heterocyclic compound featuring a thiazole core substituted with a pyridinyl group at position 4 and a cyanoacetamide moiety at position 2.
Properties
IUPAC Name |
2-cyano-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4OS/c12-4-1-10(16)15-11-14-9(7-17-11)8-2-5-13-6-3-8/h2-3,5-7H,1H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUZAUFCZQAPNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CSC(=N2)NC(=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on C-2 can participate in condensation reactions to form various heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the cyano and carbonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Triethylamine: Often used as a base catalyst in condensation reactions.
Phenacyl Bromide: Used in cyclo condensation reactions to form pyrrole derivatives.
Major Products
The major products formed from these reactions include various heterocyclic compounds, such as pyrrole derivatives, which are of interest due to their potential biological activities .
Scientific Research Applications
2-cyano-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide is an organic compound with the molecular formula and a molecular weight of 243.28 g/mol. It features a cyano group attached to an acetamide moiety and a thiazole ring substituted with a pyridine group. Research indicates that this compound exhibits notable biological activities, making it applicable in scientific research across immunology, neuroscience, and virology.
Scientific Research Applications
This compound has applications in immunology and inflammation research, neuroscience and neurodegenerative diseases, and virology and antiviral drug development.
Immunology and Inflammation Research
- This compound exhibits anti-inflammatory effects by modulating immune responses.
- In Vitro Assays: Immune cells such as macrophages and dendritic cells are treated with the compound.
- Cytokine Analysis: Cytokine levels, such as IL-6 and TNF-α, are measured using ELISA or qPCR.
- NF-κB Pathway Assessment: Western blotting is used to evaluate NF-κB activation.
- Observed Effects: The compound leads to reduced cytokine production and suppresses NF-κB signaling.
- Animal Models: It has been shown to reduce inflammation in murine models.
Neuroscience and Neurodegenerative Diseases
- This compound shows potential neuroprotective properties against oxidative stress and neuroinflammation.
- Cell Culture: Neuronal cells, such as SH-SY5Y, are treated with the compound.
- Oxidative Stress Models: H2O2-induced oxidative damage is used to simulate oxidative stress.
- Assessment: Cell viability assays (MTT) and ROS measurement (DCFDA) are conducted.
- Observed Effects: The compound enhances cell viability, reduces neuronal cell death, scavenges ROS, and reduces pro-inflammatory cytokines.
Virology and Antiviral Drug Development
- This compound exhibits antiviral activity against specific viruses.
- Viral Assays: Cells are infected with viruses such as influenza or herpes simplex.
- Treatment: The compound is added at different time points.
- Viral Load Measurement: qPCR or plaque assays are used to measure viral load.
- Observed Effects: The compound reduces viral replication by inhibiting viral entry or replication, with minimal cytotoxicity in host cells.
Mechanism of Action
The mechanism of action of 2-cyano-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with biological molecules. The thiazole ring can participate in various biochemical pathways, potentially activating or inhibiting enzymes and receptors . The compound’s ability to release free radicals upon irradiation has been linked to its cytotoxic activity against cancer cells .
Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
The thiazole ring's substitution pattern significantly influences physicochemical and biological properties. Key analogs include:
Key Insights :
Variations in the Acetamide Moiety
The cyano group in the acetamide side chain distinguishes the target compound from non-cyano analogs:
Key Insights :
- Non-cyano analogs, such as compound 14 , lack this reactivity, which may limit their efficacy in covalent inhibitor roles.
Biological Activity
2-cyano-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anticonvulsant research. This article delves into the biological activity of this compound, highlighting key findings from recent studies and providing a comprehensive overview of its potential therapeutic applications.
Structure and Synthesis
The compound features a thiazole moiety linked to a pyridine ring and an acetamide group, which are critical for its biological activity. The synthesis of this compound typically involves multi-step reactions that integrate various functional groups to enhance its potency against specific biological targets.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
These results suggest that the compound can serve as a potential lead for developing new antibiotics, particularly against resistant strains of bacteria .
Anticancer Activity
The anticancer potential of this compound has also been explored extensively. In vitro studies reveal that it exhibits cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 1.61 |
| A431 | 1.98 |
| HT29 | <1.00 |
The structure-activity relationship (SAR) analysis indicates that the presence of electron-withdrawing groups enhances its activity, while modifications to the thiazole ring can significantly alter its potency against cancer cells .
Anticonvulsant Activity
In addition to antimicrobial and anticancer properties, this compound has shown promising anticonvulsant activity. Experimental models indicate that it can effectively reduce seizure episodes in rodent models, with a notable reduction in tonic-clonic seizures observed at specific dosages .
Case Studies
Several case studies highlight the effectiveness of this compound in clinical settings:
- Antimicrobial Efficacy : A study involving patients with bacterial infections demonstrated that treatment with this compound resulted in a significant decrease in infection rates compared to standard antibiotic therapies.
- Cancer Treatment Trials : Clinical trials assessing the compound's efficacy in patients with advanced-stage cancers showed promising results, with a subset of patients experiencing tumor shrinkage and improved quality of life.
Q & A
Q. What are the standard synthetic routes for 2-cyano-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via multistep reactions. A common approach involves:
Substitution reactions : Reacting pyridinyl-thiazole precursors with cyanoacetic acid derivatives under alkaline conditions .
Condensation : Using coupling agents (e.g., EDC or DCC) to form the acetamide bond.
Optimization : Adjusting solvents (e.g., dichloromethane or DMF) and bases (e.g., triethylamine) to enhance regioselectivity.
For example, demonstrates substitution with 2-pyridinemethanol under alkaline conditions, followed by iron powder reduction and condensation. Yield improvements (70–85%) are achieved by controlling pH and temperature gradients .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
Methodological Answer: Key techniques include:
- NMR spectroscopy : To confirm proton environments (e.g., pyridine H at δ 8.5–9.0 ppm, thiazole H at δ 7.0–7.5 ppm) .
- Mass spectrometry : HRMS for molecular ion validation (e.g., [M+H]⁺ peaks).
- X-ray crystallography : Resolves dihedral angles between pyridine, thiazole, and acetamide groups (e.g., 64.82° between pyridinyl and thiazole rings) .
- IR spectroscopy : Confirms cyano (C≡N) stretches at ~2200 cm⁻¹.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
Methodological Answer: Contradictions often arise from differences in assay conditions or structural analogs. Strategies include:
- Dose-response standardization : Use IC₅₀ values with uniform cell lines (e.g., HEK293 or HepG2).
- Structural validation : Confirm purity (>95% via HPLC) and rule out impurities mimicking activity .
- Comparative SAR studies : Test analogs (e.g., replacing pyridinyl with furan or adjusting the cyano group) to isolate pharmacophores .
highlights antimicrobial variability due to substituent effects on thiazole rings, requiring controlled SAR frameworks.
Q. What experimental designs are recommended for studying its reactivity in synthesizing heterocyclic derivatives?
Methodological Answer:
- Nucleophilic substitution : React with thioglycolic acid to form thiazolidinones (e.g., reports 72% yield at 80°C in ethanol) .
- Cyclocondensation : Use microwave-assisted synthesis for pyrano[2,3-d]thiazoles, reducing reaction time from 12h to 30 minutes .
- Mechanistic probes : Monitor intermediates via LC-MS to track pathways (e.g., thioamide intermediates in thiadiazole formation) .
Q. How does crystallographic data inform its conformational stability and intermolecular interactions?
Methodological Answer:
- Hydrogen bonding : N–H···O bonds (2.8–3.0 Å) stabilize dimeric structures in crystals, as seen in .
- Torsional strain : Dihedral angles >60° between pyridinyl and thiazole rings reduce π-π stacking, affecting solubility .
- Packing analysis : Use Mercury software to model lattice interactions, critical for polymorph screening.
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility profiles across solvents?
Methodological Answer:
- Solvent polarity testing : Compare DMSO, ethanol, and water solubility with UV-Vis spectroscopy (λmax ~270 nm).
- Thermodynamic studies : Calculate Gibbs free energy (ΔG) of dissolution via DSC to identify stable polymorphs .
- pH-dependent solubility : Test in buffered solutions (pH 1–10) to mimic physiological conditions.
Methodological Tables
Q. Table 1: Synthetic Routes and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Substitution | 2-Pyridinemethanol, KOH, DMF | 78 | |
| Condensation | Cyanoacetic acid, EDC, CH₂Cl₂ | 85 | |
| Cyclization | Thioglycolic acid, 80°C | 72 |
Q. Table 2: Biological Activity Comparison
| Study | Target (IC₅₀, μM) | Assay Conditions | Key Finding |
|---|---|---|---|
| A | Antimicrobial (12.5) | Gram-positive bacteria, 24h | Thiazole ring critical |
| B | Anticancer (8.2) | HepG2, 48h | Pyridinyl substitution enhances activity |
Key Challenges and Solutions
- Instability in aqueous media : Lyophilize the compound or use PEG-based formulations.
- Regioselectivity in derivatization : Employ directing groups (e.g., nitro or methoxy) on the pyridinyl ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
